(4-Chlorophenyl)-[6-(difluoromethoxy)pyridin-3-yl]methanamine
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Overview
Description
(4-Chlorophenyl)-[6-(difluoromethoxy)pyridin-3-yl]methanamine is a chemical compound with the CAS Number 2248371-83-5 . It is also known by the IUPAC name (4-chlorophenyl) (6-(difluoromethoxy)pyridin-3-yl)methanamine . The molecular weight of this compound is 284.69 g/mol . It is a white powder and is typically stored at room temperature .
Synthesis Analysis
The synthesis of this compound involves the condensation of cyanuric chloride with aniline. Various spectroscopic techniques are used to characterize the synthesized compound. The experimentally obtained data is compared with theoretical calculations using high-level density functional theory (DFT) methods. Stability, bonding nature, and reactivity are evaluated. The compound’s bioactivity is assessed through natural bond orbital (NBO) analysis. Additionally, the compound’s pharmacological properties and in silico molecular docking against SARS-CoV-2 receptors are studied .Molecular Structure Analysis
The compound’s molecular structure consists of a 4-chlorophenyl group attached to a [6-(difluoromethoxy)pyridin-3-yl]methanamine moiety. The arrangement of atoms and bonds determines its properties and behavior in chemical reactions .Chemical Reactions Analysis
This compound can participate in various chemical reactions due to its functional groups. These reactions may involve substitution, addition, or other transformations. Understanding its reactivity is essential for predicting its behavior in different contexts .Physical and Chemical Properties Analysis
Scientific Research Applications
Anticonvulsant Activity
Research on the synthesis and characterization of novel Schiff bases of 3-aminomethyl pyridine, through condensation reaction with substituted aryl aldehydes/ketones, revealed potential anticonvulsant agents. These compounds, including structures related to the specified chemical, were tested for seizures protection and exhibited significant activity in various models, with some compounds showing remarkable protection over clinically used drugs. This highlights the compound's potential in the development of new anticonvulsant medications (Pandey & Srivastava, 2011).
Photocytotoxicity and Cellular Imaging
Iron(III) complexes incorporating similar structural motifs have demonstrated unprecedented photocytotoxicity under red light to various cell lines via apoptosis, generating reactive oxygen species. These complexes, by favorably interacting with DNA and photocleaving it under red light, suggest a promising avenue for cancer therapy and cellular imaging (Basu et al., 2014).
Anticancer and Antimicrobial Agents
The synthesis of compounds incorporating the (4-chlorophenyl)-[6-(difluoromethoxy)pyridin-3-yl]methanamine structure with oxazole, pyrazoline, and pyridine moieties was explored for their anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA). One compound exhibited significant potency, highlighting the potential of these structures in developing new anticancer therapies. Additionally, these compounds showed promising in vitro antibacterial and antifungal activities, indicating their broad-spectrum antimicrobial potential (Katariya, Vennapu, & Shah, 2021).
Synthesis and Molecular Docking Studies
Further research into the synthesis and molecular docking studies of compounds related to this compound has indicated their potential as anticancer and antimicrobial agents. These studies demonstrate the versatility of this chemical structure in contributing to the development of novel pharmaceuticals (Bommeraa, Merugu, & Eppakayala, 2019).
Safety and Hazards
properties
IUPAC Name |
(4-chlorophenyl)-[6-(difluoromethoxy)pyridin-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF2N2O/c14-10-4-1-8(2-5-10)12(17)9-3-6-11(18-7-9)19-13(15)16/h1-7,12-13H,17H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIUSTRZTSMGNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CN=C(C=C2)OC(F)F)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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